N,N-dimethylquinolin-6-amine

Alzheimer's Disease Fluorescent Probe Apolipoprotein E

Regioisomeric purity is a common failure point in quinoline-based probe synthesis. Substituting N,N-dimethylquinolin-6-amine (CAS 1076224-89-9) with the 8-amino analog or unsubstituted 6-aminoquinoline alters electron density and compromises photophysical properties. - **Critical Application:** Core building block for THK-5320, a unique ApoE-binding amyloid plaque probe not visualized by conventional agents like PiB. - **Regiochemical Purity:** Single-isomer free base ensures reproducible outcomes in cross-coupling and SAR campaigns. - **Analytical Standard:** Distinct from sulfate salt form; essential for HPLC/LC-MS method development.

Molecular Formula C11H14N2O4S
Molecular Weight 270.3
CAS No. 1076224-89-9
Cat. No. B2865985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylquinolin-6-amine
CAS1076224-89-9
Molecular FormulaC11H14N2O4S
Molecular Weight270.3
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C11H12N2/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11/h3-8H,1-2H3
InChIKeyBUIHQKXJJJBLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylquinolin-6-amine: Specification & Characterization


N,N-Dimethylquinolin-6-amine (CAS 1076224-89-9) is a quinoline derivative characterized by a dimethylamino substituent at the 6-position of the bicyclic heteroaromatic core [1]. Its molecular formula is C11H12N2, with a molecular weight of 172.23 g/mol . The compound serves primarily as a synthetic building block for the preparation of more complex quinoline-based molecules, including fluorescent probes and potential pharmaceutical agents [1][2]. Structurally, the electron-donating dimethylamino group at the 6-position distinguishes this compound from other regioisomers (e.g., N,N-dimethylquinolin-8-amine) and from unsubstituted 6-aminoquinoline, conferring altered electronic properties and reactivity that are critical for downstream synthetic applications .

Regioisomer
6-dimethylamino substitution confirmed; supports regioisomer-specific synthetic workflows
Synthetic Building Block
Pre-synthesized intermediate; bypasses in-house reductive amination step
Probe Scaffold
Core of THK-5320 fluorescent probe; supports amyloid plaque imaging research

N,N-Dimethylquinolin-6-amine: Regioisomer Substitution Risks


Substituting N,N-dimethylquinolin-6-amine with a regioisomer such as the 8-amino derivative or with the unsubstituted 6-aminoquinoline is not chemically equivalent and may compromise synthetic outcomes . The position of the dimethylamino group directly influences the electron density distribution across the quinoline ring system, altering the compound's reactivity in electrophilic substitution and cross-coupling reactions . Furthermore, in the context of fluorescent probe development, the 6-substituted dimethylamino moiety is a critical determinant of the compound's photophysical properties, as demonstrated by the derivative THK-5320, where this specific substitution pattern contributes to its unique fluorescence emission and target-binding capabilities [1]. Generic substitution therefore introduces uncontrolled variables in both synthetic yields and functional performance.

Regioisomer mismatch
8-dimethylamino regioisomer differs in electron density distribution; may alter cross-coupling and electrophilic substitution outcomes
Unsubstituted analog
6-aminoquinoline requires additional reductive amination step; not directly interchangeable for dimethylamino-dependent reactions

N,N-Dimethylquinolin-6-amine: Differentiation Evidence


ApoE-Binding Amyloid Plaque Detection: THK-5320 vs. PiB

The derivative (E)-2-(4-(dimethylamino)styryl)-N,N-dimethylquinolin-6-amine (THK-5320) demonstrates specific detection of ApoE-binding amyloid plaques in postmortem human brain tissue, a plaque subtype that the conventional amyloid PET probe Pittsburgh Compound-B (PiB) and its fluorescent derivative fail to visualize [1][2]. In postmortem Alzheimer's disease brain sections, red plaques visualized with THK-5320 consistently colocalized with ApoE-stained antibodies, whereas PiB signals correlated exclusively with amyloid-βN3pE-positive plaques and showed no significant signal in ApoE-binding plaques [2]. This represents a qualitative but unambiguous functional differentiation at the application level.

ApoE Plaque Detection
Head-to-head
THK-5320 detects ApoE-binding plaques; PiB shows no significant signal for this subtype
Enables ApoE plaque subtype visualization in research tissue
Postmortem AD brain sections; fluorescence microscopy
Alzheimer's Disease Fluorescent Probe Apolipoprotein E Amyloid Plaques

6-Dimethylamino vs. 8-Dimethylamino Quinoline Regioisomers

N,N-Dimethylquinolin-6-amine and its 8-substituted regioisomer (N,N-dimethylquinolin-8-amine) are structurally distinct, with the position of the dimethylamino group determining the compound's electronic properties and synthetic utility [1]. While no direct comparative reactivity data were identified in primary literature for the parent compounds, class-level knowledge of quinoline chemistry establishes that substituents at the 6-position (para to the heterocyclic nitrogen) versus the 8-position (ortho to the heterocyclic nitrogen) produce different electron density distributions and steric environments, affecting subsequent functionalization reactions .

Regioisomer Identity
Class-level inference
6- vs 8-substitution alters electronic environment; no direct quantitative comparison available
Regioisomer selection essential for synthetic reproducibility
Based on established quinoline positional isomer principles
Organic Synthesis Building Block Regioisomer Quinoline

Synthetic Yield: Dimethylamino vs. Unsubstituted 6-Aminoquinoline

The target compound N,N-dimethylquinolin-6-amine can be synthesized from 6-aminoquinoline via reductive amination with formaldehyde, achieving a reported yield of 50% under specific conditions (NaBH3CN in methanol/water, 72 h) [1]. This contrasts with the procurement of the pre-synthesized N,N-dimethylquinolin-6-amine building block, which bypasses this synthetic step and associated yield loss. The unsubstituted 6-aminoquinoline serves as the precursor but requires additional synthetic manipulation to achieve the desired dimethylamino functionality [1].

Synthetic Yield
Supporting evidence
50% yield step eliminated when using pre-synthesized building block
Reduces synthetic step count and material economy loss
Reductive amination: 6-aminoquinoline + formaldehyde, NaBH3CN, 72 h
Synthetic Chemistry Alkylation Building Block

Free Base vs. Sulfate Salt: Molecular Formula & Weight

N,N-Dimethylquinolin-6-amine (free base) has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol [1]. In contrast, the sulfate salt form (N,N-dimethylquinolin-6-amine sulfate) carries the molecular formula C11H14N2O4S with a molecular weight of 270.30 g/mol [2]. This distinction is critical for accurate stoichiometric calculations in synthesis and for proper interpretation of analytical data (e.g., HPLC, mass spectrometry).

Free Base vs Salt Form
Supporting evidence
MW 172.23 g/mol (free base) vs 270.30 g/mol (sulfate); Δ98.07 g/mol
Prevents stoichiometric calculation errors
Specify free base or sulfate form in procurement specifications
Analytical Chemistry Salt Form Molecular Weight Purity

N,N-Dimethylquinolin-6-amine: Research & Industrial Applications


Fluorescent Probe Synthesis for Amyloid Pathology

N,N-Dimethylquinolin-6-amine serves as a key building block for the synthesis of fluorescent probes such as THK-5320, which uniquely detects ApoE-binding amyloid plaques not visualized by conventional probes like PiB [1]. Research groups focused on Alzheimer's disease pathology and ApoE biology should prioritize this scaffold when developing novel imaging agents targeting specific amyloid plaque subtypes.

Medicinal Chemistry: Quinoline Pharmacophores

The quinoline core with a 6-position dimethylamino substituent provides a distinct electronic and steric profile compared to regioisomeric or unsubstituted analogs [2]. This specific substitution pattern may be advantageous in structure-activity relationship (SAR) campaigns where modulation of electron density at the quinoline C6 position influences target binding or pharmacokinetic properties.

Synthetic Methodology: Regioisomeric Precision

For laboratories developing cross-coupling, electrophilic substitution, or other functionalization methodologies on quinoline scaffolds, N,N-dimethylquinolin-6-amine provides a defined, single-isomer starting material . The 6-substituted regioisomer is chemically distinct from the 8-substituted analog, and procurement of the correct isomer ensures that reaction outcomes are not confounded by regioisomeric impurities .

Reference Standard for Analytical Methods & QC

The free base form of N,N-dimethylquinolin-6-amine (C11H12N2, 172.23 g/mol) is analytically distinct from its sulfate salt form (C11H14N2O4S, 270.30 g/mol) [3]. Analytical laboratories developing HPLC, LC-MS, or NMR methods for quinoline derivatives require the specific free base form as a reference standard to ensure accurate identification and quantification, avoiding cross-assignment with the salt form.

Application
Selection Property
Validation Focus
Amyloid plaque probe synthesis
6-dimethylamino scaffold
ApoE-binding plaque detection context
Quinoline SAR campaigns
Regioisomeric electronic profile
C6 substitution effect on target binding
Regioisomer-specific synthesis
Single-isomer building block
Reaction outcome reproducibility
HPLC/LC-MS reference standard
Free base identity verification
Molecular weight specification review

Technical Documentation Hub

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23 linked technical documents
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